molecular formula C12H17Cl2F3N2 B2636969 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride CAS No. 2034554-52-2

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride

Cat. No.: B2636969
CAS No.: 2034554-52-2
M. Wt: 317.18
InChI Key: ZJJLPRQTKFDNRP-UHFFFAOYSA-N
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Description

1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H17Cl2F3N2. It is known for its unique structure, which includes a piperazine ring substituted with a phenyl group and a trifluoroethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride typically involves the reaction of piperazine with phenyl and trifluoroethyl substituents. One common method includes the Buchwald–Hartwig amination, where an aryl halide reacts with piperazine in the presence of a palladium catalyst and a base . Another approach is the reductive amination of phenylpiperazine with 2,2,2-trifluoroacetaldehyde under reducing conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The phenyl group contributes to the compound’s binding affinity to target proteins, influencing its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-4-(2,2,2-trifluoroethyl)piperazine dihydrochloride is unique due to the presence of both phenyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-phenyl-4-(2,2,2-trifluoroethyl)piperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-12(14,15)10-16-6-8-17(9-7-16)11-4-2-1-3-5-11;;/h1-5H,6-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJLPRQTKFDNRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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